3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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Overview
Description
3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 3 and 5 positions, attached to a tetrahydrobenzothiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction. This involves reacting the benzothiophene core with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Amination: The final step involves the introduction of the amine group at the 2-position of the benzothiophene ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The amine group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base (e.g., triethylamine) are common.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Amides or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and mechanisms of various biological targets.
Medicine
In medicine, the compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the amine functionality play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophene
- 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ol
- 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(3,5-Dimethoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to the presence of the amine group at the 2-position, which significantly influences its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the amine functionality is crucial.
Properties
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-11-7-10(8-12(9-11)21-2)16(19)15-13-5-3-4-6-14(13)22-17(15)18/h7-9H,3-6,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTRUCMMVYOPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=C(SC3=C2CCCC3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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